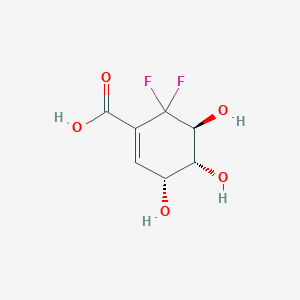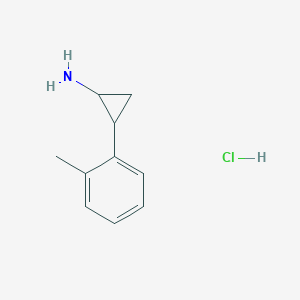
Dimethyl 2-(2-chlorophenyl)succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(2-chlorophenyl)succinate is an organic compound with the molecular formula C12H13ClO4 It is a derivative of succinic acid, where the hydrogen atoms on the succinate backbone are replaced by a dimethyl ester group and a 2-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-chlorophenyl)succinate can be synthesized through several methods. One common approach involves the esterification of 2-(2-chlorophenyl)succinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反応の分析
Types of Reactions
Dimethyl 2-(2-chlorophenyl)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
科学的研究の応用
Dimethyl 2-(2-chlorophenyl)succinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a substrate in biochemical assays.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which dimethyl 2-(2-chlorophenyl)succinate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Dimethyl 2-(4-chlorophenyl)succinate: Similar in structure but with the chlorine atom in the para position on the phenyl ring.
Dimethyl 2-(3-chlorophenyl)succinate: The chlorine atom is in the meta position.
Dimethyl 2-(2-bromophenyl)succinate: The chlorine atom is replaced by a bromine atom.
Uniqueness
Dimethyl 2-(2-chlorophenyl)succinate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
特性
分子式 |
C12H13ClO4 |
|---|---|
分子量 |
256.68 g/mol |
IUPAC名 |
dimethyl 2-(2-chlorophenyl)butanedioate |
InChI |
InChI=1S/C12H13ClO4/c1-16-11(14)7-9(12(15)17-2)8-5-3-4-6-10(8)13/h3-6,9H,7H2,1-2H3 |
InChIキー |
OVJLOPGIFYVXJE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C1=CC=CC=C1Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
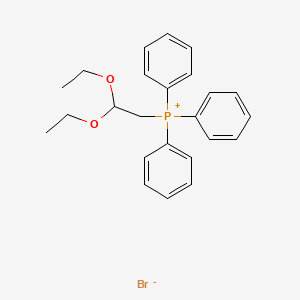
![7-Methylbenzo[b]thiophen-3-amine](/img/structure/B13151696.png)
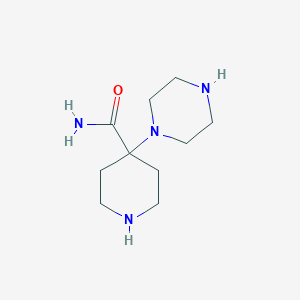

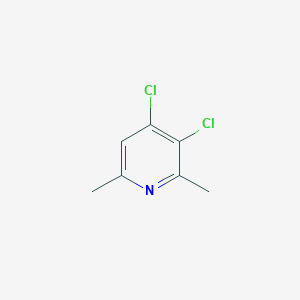
![5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13151724.png)
![4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13151731.png)
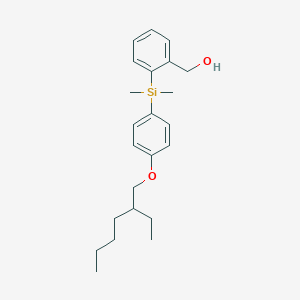
![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)

